molecular formula C15H19NO3 B1523722 Benzyl 3-acetylpiperidine-1-carboxylate CAS No. 502639-39-6

Benzyl 3-acetylpiperidine-1-carboxylate

Cat. No.: B1523722
CAS No.: 502639-39-6
M. Wt: 261.32 g/mol
InChI Key: CXRLRAPGUPJJTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 3-acetylpiperidine-1-carboxylate is an organic compound with the molecular formula C15H19NO3 It is characterized by a piperidine ring substituted with an acetyl group at the third position and a benzyl ester at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-acetylpiperidine-1-carboxylate typically involves the acetylation of piperidine followed by esterification. One common method includes:

    Acetylation: Piperidine is reacted with an acetylating agent such as acetyl chloride or acetic anhydride in the presence of a base like pyridine to form 3-acetylpiperidine.

    Esterification: The resulting 3-acetylpiperidine is then esterified with benzyl chloroformate in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Benzyl 3-acetylpiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form corresponding carboxylic acids.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The benzyl ester can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a catalyst.

Major Products:

    Oxidation: Benzyl 3-carboxylpiperidine-1-carboxylate.

    Reduction: Benzyl 3-hydroxypiperidine-1-carboxylate.

    Substitution: Various substituted benzyl piperidine derivatives.

Scientific Research Applications

Benzyl 3-acetylpiperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of Benzyl 3-acetylpiperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The acetyl and benzyl groups can influence its binding affinity and specificity towards these targets, affecting the overall biological response.

Comparison with Similar Compounds

    Benzyl 3-hydroxypiperidine-1-carboxylate: Similar structure but with a hydroxyl group instead of an acetyl group.

    Benzyl 3-carboxylpiperidine-1-carboxylate: Contains a carboxyl group in place of the acetyl group.

    3-Acetylpiperidine: Lacks the benzyl ester group.

Uniqueness: Benzyl 3-acetylpiperidine-1-carboxylate is unique due to the presence of both an acetyl group and a benzyl ester, which can confer distinct chemical and biological properties. These functional groups can influence its reactivity and interactions with other molecules, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

benzyl 3-acetylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-12(17)14-8-5-9-16(10-14)15(18)19-11-13-6-3-2-4-7-13/h2-4,6-7,14H,5,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXRLRAPGUPJJTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCCN(C1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60693139
Record name Benzyl 3-acetylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60693139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

502639-39-6
Record name Benzyl 3-acetylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60693139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 1-(piperidin-3-yl)ethanone (53, 2.6 g, 20 mmol) in DCM (100 ml) at room temperature was added DIEA (5.2 ml, 30 mmol). A solution of Cbz-Cl (4.4 ml, 30 mmol) in DCM (20 ml) was added dropwise over 2 hrs. The mixture was stirred at room temperature for 17 hrs, washed with water, saturated sodium bicarbonate (aq.), water, 1N HCl (aq.) and brine, dried over anhydrous sodium sulfate. The drying agent was removed by filtration. The filtrate was concentrated under vacuum to give the benzyl 3-acetylpiperidine-1-carboxylate (54) which was used in the next step without further purification. LC-MS for C15H19NO3 calcd: 261; found: 262.
Quantity
2.6 g
Type
reactant
Reaction Step One
Name
Quantity
5.2 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
4.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl 3-acetylpiperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Benzyl 3-acetylpiperidine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
Benzyl 3-acetylpiperidine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
Benzyl 3-acetylpiperidine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
Benzyl 3-acetylpiperidine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
Benzyl 3-acetylpiperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.